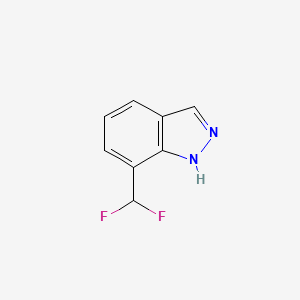

7-(Difluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(difluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNONXQVUKSQIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305778 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-72-5 | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Difluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 7 Difluoromethyl 1h Indazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 7-(difluoromethyl)-1H-indazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of specific groups, and the spatial relationships between different parts of the molecule. A variety of NMR experiments, including ¹H, ¹⁹F, ¹³C, and ¹⁵N NMR, are employed to build a comprehensive picture of the molecule's structure.

¹H NMR Analysis of Indazole Ring Protons and Difluoromethyl Group

The proton of the difluoromethyl group (CHF₂) itself typically appears as a triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms. For instance, in a related difluoromethyl-containing compound, the CHF₂ proton signal was observed as a triplet at 6.79 ppm with a coupling constant (J) of 57.5 Hz. rsc.org This characteristic triplet is a key identifier for the difluoromethyl moiety.

The protons on the indazole ring will exhibit chemical shifts and coupling patterns that are influenced by the position of the difluoromethyl substituent. In unsubstituted 1H-indazole, the ring protons appear at distinct chemical shifts: H3 at 8.10 ppm (singlet), H7 at 7.77 ppm (doublet), H5 at 7.51 ppm (doublet), H4 at 7.40 ppm (multiplet), and H6 at 7.18 ppm (multiplet). wiley-vch.de The introduction of the C7-difluoromethyl group will alter these shifts, providing valuable information about its electronic influence on the aromatic ring.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated compounds like this compound. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. dtic.mil In the difluoromethyl group, the two fluorine atoms are coupled to the adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum.

For example, in a similar molecule, 2-((difluoromethyl)thio)pyridine, the ¹⁹F NMR spectrum shows a doublet at -93.05 ppm with a coupling constant of 56.4 Hz. rsc.org The precise chemical shift and coupling constant in this compound provide a unique fingerprint for the difluoromethyl group's environment. Furthermore, ¹⁹F NMR is crucial for studying phenomena such as diastereotopicity, which can arise in chiral environments. nih.gov

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbon atom of the difluoromethyl group is particularly noteworthy, appearing as a triplet in the ¹³C NMR spectrum due to coupling with the two attached fluorine atoms. For instance, in a related compound, the difluoromethyl carbon appears as a triplet centered around 121.71 ppm with a large coupling constant of approximately 273.4 Hz. rsc.org

The chemical shifts of the carbon atoms in the indazole ring are also informative. In unsubstituted 1H-indazole, the carbon signals are observed at 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, and 140.01 ppm. wiley-vch.de The introduction of the difluoromethyl group at the C7 position will induce shifts in these signals, reflecting the electronic perturbations caused by the substituent. A comprehensive analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of all carbon atoms in the molecule.

Table 1: Representative ¹³C NMR Data for Indazole and a Difluoromethyl-Containing Compound

| Compound | Carbon Atom | Chemical Shift (ppm) | Coupling (JCF) |

| 1H-Indazole wiley-vch.de | C3 | 134.77 | N/A |

| C3a | 140.01 | N/A | |

| C4 | 120.96 | N/A | |

| C5 | 126.80 | N/A | |

| C6 | 120.86 | N/A | |

| C7 | 109.71 | N/A | |

| C7a | 123.13 | N/A | |

| (phenethyl)(difluoromethyl)sulfane rsc.org | CHF₂ | 121.71 | ~273.4 Hz (triplet) |

Note: This table provides representative data for comparison. Actual values for this compound may vary.

Multinuclear NMR for Nitrogen (¹⁵N) and Long-Range Coupling Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to lower sensitivity, can provide direct insight into the electronic environment of the nitrogen atoms within the indazole ring. huji.ac.il The chemical shifts of N1 and N2 can help to confirm the tautomeric state (1H vs. 2H) and to understand the electronic effects of the C7 substituent. ¹⁵N NMR is a valuable complementary technique to ¹H and ¹³C NMR for a complete structural assignment. nih.gov

Long-range heteronuclear coupling experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons that are separated by two or three bonds. These experiments are particularly useful for confirming the position of the difluoromethyl group on the indazole ring by observing correlations between the difluoromethyl protons or fluorine atoms and the carbons of the indazole core. Such long-range couplings are instrumental in piecing together the complete molecular structure. beilstein-journals.orgresearchgate.net

Diastereotopic Features of Difluoromethyl Protons in Chiral Contexts

When this compound is placed in a chiral environment, or if it is part of a larger chiral molecule, the two fluorine atoms of the difluoromethyl group can become diastereotopic. masterorganicchemistry.com This means they are no longer chemically equivalent and will exhibit distinct signals in the ¹⁹F NMR spectrum. nih.govmdpi.com This phenomenon, known as anisochrony, arises because the two fluorine atoms have different spatial relationships with the chiral center. nih.govmdpi.com

The observation of two separate signals for the diastereotopic fluorine atoms, often as a pair of doublets of doublets, provides definitive evidence of a chiral environment and can be used to study the stereochemistry of the molecule. nih.gov The difference in their chemical shifts (Δδ) is a measure of the degree of anisochrony and is sensitive to the nature of the chiral auxiliary and the distance between the chiral center and the difluoromethyl group. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of all atoms in the molecule.

The crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the indazole ring and the difluoromethyl group.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

For example, X-ray diffraction data for a related fluoroalkyl-substituted pyrazole (B372694) derivative revealed the planarity of the pyrazole ring and the disorder of the fluorine atoms in the difluoromethyl group in the crystal lattice. researchgate.net Similar detailed structural information would be expected from a crystallographic study of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for confirming its elemental composition and understanding its stability and the arrangement of its constituent atoms.

Under typical electron ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular formula of this compound is C₈H₆F₂N₂, which corresponds to a molecular weight of approximately 168.15 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion is guided by the relative bond strengths and the stability of the resulting fragments. The indazole ring is a stable aromatic system, and its fragmentation often involves characteristic losses. A common fragmentation pathway for indazoles involves the loss of a molecule of hydrogen cyanide (HCN) from the pyrazole moiety of the indazole ring.

The difluoromethyl (-CHF₂) substituent at the 7-position also influences the fragmentation pattern. A characteristic fragmentation pathway for aromatic compounds containing a difluoromethyl group is the cleavage of the C-C bond between the aromatic ring and the difluoromethyl group, leading to the loss of the CHF₂ radical.

Based on these principles, a predicted fragmentation pattern for this compound can be proposed. The initial molecular ion would be observed, followed by fragments resulting from the loss of the difluoromethyl group or from the cleavage of the indazole ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

The following table summarizes the predicted key ions and their corresponding m/z values in the mass spectrum of this compound.

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 168 | [C₈H₆F₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₇H₅N₂]⁺ | Loss of CHF₂ radical from the molecular ion |

| 90 | [C₆H₄N]⁺ | Loss of HCN from the [C₇H₅N₂]⁺ fragment |

This predicted data provides a basis for the interpretation of the experimental mass spectrum of this compound, aiding in its definitive structural confirmation.

Computational and Theoretical Investigations of 7 Difluoromethyl 1h Indazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic distribution of 7-(Difluoromethyl)-1H-indazole. These methods allow for the precise determination of bond lengths, angles, and energetic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly using the B3LYP hybrid functional, have proven effective in optimizing the geometries of benzimidazole (B57391) and indazole derivatives. dergipark.org.truni-greifswald.de For a molecule like this compound, DFT would be employed to find the minimum energy conformation, calculating key geometric parameters and electronic properties. uni-greifswald.de

The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a standard approach for obtaining accurate predictions of molecular structure, vibrational frequencies, and other properties. dergipark.org.trnih.gov This level of theory is also used to calculate quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, chemical hardness, and electrophilicity, which are vital for understanding molecular reactivity. dergipark.org.tr

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy for characterizing molecules. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are used for more precise energy and property calculations. nih.govmdpi.com For indazole systems, ab initio calculations have been used to determine the relative stabilities of different forms and to model intermolecular interactions. nih.govacs.org In a study of a related fungicide, ab initio methods were employed to investigate potential intramolecular hydrogen bonds involving a difluoromethyl group, finding a binding energy of approximately 1.0 kcal/mol. researchgate.net Such high-level calculations would be essential for a detailed characterization of the electronic and structural properties of this compound.

Tautomerism and Isomerization Studies in Indazoles

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's physical, chemical, and biological properties. researchgate.net

For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.net Computational studies, including MP2/6-31G** calculations, indicate that the 1H-form is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference for the 1H-tautomer is a general characteristic of many indazole derivatives and is a critical consideration in their synthesis and reactivity. researchgate.net

The introduction of substituents onto the indazole ring system can alter the relative stabilities of the tautomers. While specific studies on this compound are limited, research on related N-difluoromethylated indazoles provides valuable insights. In a computational study of (4S,7R)-1-(Difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole and its 2-substituted isomer, it was found that the 2-substituted (2H) isomer was more stable than the 1-substituted (1H) isomer by 10.8 kJ·mol⁻¹. mdpi.com This is a notable reversal of the typical stability trend in indazoles and highlights the significant electronic influence of the difluoromethyl group when attached to the nitrogen atom.

For this compound, the CHF₂ group is on the benzene (B151609) ring, not directly on the pyrazole nitrogen. Its strong electron-withdrawing nature would influence the electron density distribution throughout the bicyclic system. This could modulate the acidity of the N-H proton and the basicity of the pyridine-like nitrogen, thereby shifting the tautomeric equilibrium. Detailed DFT calculations would be required to quantify the precise energy difference between the 1H- and 2H-tautomers of this specific compound.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds. Comparing calculated spectra with experimental results serves as a validation of the computational model.

In studies of related difluoromethylated indazole derivatives, Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT/B3LYP level have been successfully used to predict NMR chemical shifts. nih.govmdpi.comnih.gov This approach provides a sound basis for assigning experimental signals. For instance, in the analysis of N-difluoromethylated camphopyrazole, the calculated ¹⁹F and ¹³C chemical shifts correlated well with experimental data, which was crucial for confirming the molecular structure and assigning signals to the correct isomer. mdpi.com

| Carbon Atom | Isomer | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| C3 | 1-substituted | 133.5 | 138.0 |

| C3a | 1-substituted | 123.6 | 124.7 |

| C7a | 1-substituted | 147.2 | 150.3 |

| C3 | 2-substituted | 142.1 | 148.0 |

| C3a | 2-substituted | 120.3 | 120.5 |

| C7a | 2-substituted | 148.2 | 151.0 |

This validation process, where calculated parameters closely match experimental findings, demonstrates the predictive power of modern quantum chemical methods. A similar computational approach would be directly applicable to this compound to predict its ¹H, ¹³C, and ¹⁹F NMR spectra, facilitating its unambiguous identification.

GIAO Calculations for NMR Chemical Shifts

The prediction of NMR chemical shifts through quantum chemical calculations is a powerful tool for structure elucidation and verification. For fluorinated compounds, and specifically for those containing a difluoromethyl group, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate NMR shielding tensors.

In a study on N-difluoromethyl derivatives of a related indazole system, specifically (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole, GIAO calculations were performed to account for the experimental multinuclear NMR data (¹H, ¹³C, ¹⁵N, and ¹⁹F). researchgate.net The calculations were carried out at the B3LYP/6-311++G(d,f) level of theory. researchgate.net A satisfactory agreement was found between the calculated ¹⁹F chemical shifts for the minimum energy conformations and the experimental data, particularly when solvent effects were included using a continuum model. researchgate.net This highlights the necessity of considering the solvent environment to accurately reproduce experimental observations. researchgate.net

For two isomers, the calculated ¹⁹F chemical shifts for the most stable conformations were compared with the experimental values obtained in CDCl₃. researchgate.net The results demonstrated that the calculated values for the lowest energy conformer were in closer agreement with the experimental data than those for higher energy conformers, aiding in the conformational assignment. researchgate.net

Vibrational Spectroscopy Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net These predictions aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netscielo.org.mx For this compound, a theoretical vibrational analysis would involve geometry optimization followed by frequency calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netscielo.org.mx

While specific studies detailing the complete vibrational spectrum of this compound are not prevalent in the searched literature, general principles allow for predictable assignments. Key vibrational modes would include:

N-H stretching: Typically observed in the 3100-3500 cm⁻¹ region for indazoles. nih.gov

Aromatic C-H stretching: Expected in the 3000-3100 cm⁻¹ range. vscht.cz

C-F stretching: The difluoromethyl group will exhibit strong characteristic C-F stretching vibrations, usually found in the 1100-1350 cm⁻¹ region.

Ring vibrations: C=C and C=N stretching vibrations of the indazole ring system appear in the 1400-1650 cm⁻¹ region. vscht.cz

CHF₂ bending modes: Various bending and rocking modes of the difluoromethyl group would be present at lower frequencies.

The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to compensate for anharmonicity and basis set limitations, improving the agreement with experimental data. scielo.org.mxacs.org Such a computational analysis would provide a detailed map of the molecule's vibrational landscape. researchgate.netnih.gov

Analysis of Intramolecular Interactions Involving the Difluoromethyl Group

The difluoromethyl group can participate in various non-covalent interactions that influence the molecule's conformation and properties.

Intramolecular Hydrogen Bonding

The hydrogen atom of the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor. nih.gov In this compound, a potential intramolecular hydrogen bond of the C-H···N type can form between the hydrogen of the CHF₂ group and the lone pair of the adjacent nitrogen atom (N2) of the indazole ring.

This type of weak hydrogen bond, while not as strong as conventional O-H···O or N-H···O bonds, can significantly influence conformational preferences. dntb.gov.ua The existence and strength of such an interaction can be investigated computationally by analyzing the molecular geometry for short H···N distances and favorable angles, and by using techniques like Natural Bond Orbital (NBO) analysis to quantify the stabilization energy of the donor-acceptor interaction. Studies on other fluorinated molecules have demonstrated the importance of similar weak hydrogen bonds, such as NH···F and C-H···F interactions, in dictating molecular shape. acs.org

Stereoelectronic Effects

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are significant in molecules containing the highly electronegative fluorine atom. For the difluoromethyl group attached to the indazole nitrogen, key stereoelectronic effects can be anticipated.

One important phenomenon is the gauche effect, where a conformation with adjacent polar bonds oriented gauche to each other is favored over the anti conformation. Furthermore, anomeric effects, which involve the donation of electron density from a lone pair on one atom into an adjacent antibonding σ* orbital, could play a role. mdpi.com In the context of this compound, this could involve the donation from the nitrogen lone pair (N2) into the σ* C-F antibonding orbitals of the difluoromethyl group. However, studies on similar systems suggest that classic anomeric effects might be overridden by other intramolecular forces, such as the minimization of repulsive forces between the fluorine atoms and the maximization of attractive F···H interactions. mdpi.com The conformational preference of the CHF₂ group is thus a result of a delicate balance between stabilizing hydrogen bonds and various stabilizing and destabilizing stereoelectronic interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for understanding the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, identification of transition states, and calculation of activation energies. For this compound, computational studies can provide insight into its reactivity.

For instance, the N-difluoromethylation of indazoles often yields a mixture of N1 and N2 isomers. researchgate.netnuph.edu.ua DFT calculations can be employed to explore the reaction mechanism and rationalize the observed regioselectivity under different reaction conditions. beilstein-journals.org Such studies can model the reaction intermediates and transition states for alkylation, considering factors like the nature of the base, solvent effects, and potential chelation control by substituents. beilstein-journals.org

Furthermore, computational modeling can predict the reactivity of this compound in subsequent functionalization reactions, such as electrophilic substitution on the benzene ring or metal-catalyzed cross-coupling reactions. chim.it By calculating properties like frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified, guiding synthetic efforts. researchgate.netresearchgate.net Plausible mechanisms for various transformations, including radical cyclizations and photoredox catalysis involving related heterocyclic systems, have been successfully proposed and supported by quantum chemical calculations. conicet.gov.arbeilstein-journals.org

Table of Mentioned Compounds

Reactivity and Reaction Mechanisms of 7 Difluoromethyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Core

The introduction of substituents onto the benzene (B151609) ring of the indazole core via electrophilic aromatic substitution is a key method for functionalization. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituents. The indazole nucleus itself is an electron-rich heteroaromatic system. However, the difluoromethyl (CHF₂) group at the C7 position exerts a significant electron-withdrawing effect, which deactivates the benzene portion of the indazole ring towards electrophilic attack.

This deactivation means that harsher reaction conditions are often required compared to unsubstituted indazole. The directing effect of the substituents guides the incoming electrophile. In the case of 7-(difluoromethyl)-1H-indazole, substitution is anticipated to occur at positions C4 and C6, which are ortho and para to the activating pyrazole (B372694) ring nitrogens, but the deactivating influence of the C7-CHF₂ group must be considered. For instance, nitration of 7-nitroindazole (B13768) has been shown to yield 3,7-dinitro-1H-indazole, indicating that under certain conditions, substitution can be directed to the pyrazole ring as well. chim.it

Common electrophilic substitution reactions for indazoles include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid.

Halogenation: Often achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). chim.itevitachem.com

Sulfonation: Can be accomplished with fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally less facile on deactivated systems like this compound.

The precise regioselectivity will be a balance between the activating nature of the pyrazole ring and the deactivating, meta-directing influence of the difluoromethyl group on the benzenoid ring.

Nucleophilic Substitution Reactions and Ring Transformations

The presence of a good leaving group, such as a halogen, on the indazole core allows for nucleophilic aromatic substitution (SNAAr) reactions. For example, a bromo-substituted derivative like 7-bromo-1-(difluoromethyl)-1H-indazole can undergo substitution reactions where the bromine atom is replaced by various nucleophiles. evitachem.com This is a powerful method for introducing a wide range of functional groups.

Common nucleophiles used in these reactions include:

Amines

Thiols evitachem.com

Alkoxides

Cyanide

Ring transformation reactions of indazoles are less common but can occur under specific conditions, often involving strong bases or high temperatures. These transformations can lead to the formation of other heterocyclic systems. For this compound, the stability of the indazole core makes such transformations challenging without specific activation.

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group itself can participate in chemical reactions, although it is generally considered to be a relatively stable functional group.

Direct functionalization of the CHF₂ group is challenging due to the strength of the C-F and C-H bonds. However, the weakly acidic nature of the hydrogen atom in the CHF₂ group can be exploited. conicet.gov.ar Deprotonation with a strong base can generate a difluoromethyl anion equivalent, which can then react with electrophiles. However, such reactions are not commonly reported for this compound itself. More prevalent are methods for the introduction of the difluoromethyl group onto a pre-existing indazole scaffold. nih.govrsc.org

Recent advances in catalysis have provided methods for the difluoromethylation of heteroaromatic compounds, which could be applied to indazole derivatives. nih.govrsc.orgcas.cn These methods often involve radical pathways or transition-metal catalysis.

The difluoromethyl group is known for its high metabolic stability, a property that makes it attractive for medicinal chemistry applications. acs.org It is generally stable to a wide range of acidic and basic conditions. rsc.org Unlike the trifluoromethyl (CF₃) group, which is highly resistant to chemical transformation, the CHF₂ group can sometimes undergo hydrolysis under harsh conditions to yield a formyl group (CHO), although this is not a facile process. The stability of the CHF₂ group on an aromatic ring is influenced by the other substituents present. rsc.org

The table below summarizes the general stability of the difluoromethyl group under various conditions.

| Condition | Stability of Difluoromethyl Group |

| Strong Acids | Generally stable |

| Strong Bases | Generally stable, but can be deprotonated with very strong bases |

| Oxidizing Agents | Generally stable |

| Reducing Agents | Generally stable |

Heteroatom Alkylation and Acylation on the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be alkylated or acylated. researchgate.net The reaction of this compound with an alkylating or acylating agent typically yields a mixture of N1 and N2 substituted products. researchgate.netnih.gov The ratio of these isomers is dependent on several factors, including the nature of the electrophile, the solvent, the base used, and the steric and electronic effects of the substituent at the C7 position. nih.govd-nb.infobeilstein-journals.orgbeilstein-journals.org

The electron-withdrawing difluoromethyl group at C7 is expected to influence the nucleophilicity of the nearby N1 atom and may affect the N1/N2 selectivity. Studies on 7-substituted indazoles have shown that electron-withdrawing groups at this position can lead to excellent N2-regioselectivity in alkylation reactions. d-nb.infobeilstein-journals.org

Common reagents for these transformations include:

Alkylating Agents: Alkyl halides (e.g., methyl iodide), sulfates (e.g., dimethyl sulfate) in the presence of a base (e.g., NaH, K₂CO₃). d-nb.info

Acylating Agents: Acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) often in the presence of a base like pyridine.

The table below provides an overview of typical conditions for N-alkylation and N-acylation of indazoles.

| Reaction | Reagents | Typical Products |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃) | Mixture of N1- and N2-alkylated indazoles |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | Mixture of N1- and N2-acylated indazoles |

Cycloaddition Reactions and Their Application to Difluoromethylated Indazoles

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. novapublishers.comslideshare.net The indazole ring system can participate in cycloaddition reactions, although its aromatic nature can make it less reactive than non-aromatic dienes or dipoles. libretexts.org

One of the most common types of cycloaddition reactions involving nitrogen heterocycles is the [3+2] dipolar cycloaddition. researchgate.net In this reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While there is limited specific literature on the cycloaddition reactions of this compound, it is conceivable that it could act as a dipolarophile in reactions with 1,3-dipoles such as azides or nitrile oxides. novapublishers.com

The synthesis of difluoromethyl-substituted pyrazoles has been achieved through the [3+2] cycloaddition of in situ generated difluoromethyl diazomethane (B1218177) with alkynes, highlighting the utility of cycloaddition reactions in accessing difluoromethylated heterocycles. researchgate.net

The reactivity of the indazole core in cycloaddition reactions can be influenced by the electronic nature of its substituents. The electron-withdrawing difluoromethyl group may affect the energy levels of the frontier molecular orbitals of the indazole, thereby influencing its reactivity in cycloaddition processes.

Exploration of Biological Activities and Molecular Interactions of 7 Difluoromethyl 1h Indazole and Its Derivatives

Mechanistic Investigations of Biological Targets and Pathways

Derivatives of 7-(Difluoromethyl)-1H-indazole engage with a variety of biological targets, primarily through enzyme inhibition and receptor binding, leading to their diverse pharmacological effects.

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterases, Succinate Dehydrogenase)

Kinase Inhibition: Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Overexpression or mutation of kinases is implicated in diseases like cancer, making them important therapeutic targets. nih.gov

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent, pan-Pim kinase inhibitors. nih.govnih.gov One notable compound demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinases: Indazole-based compounds have been identified as inhibitors of FGFRs, a subfamily of tyrosine kinases involved in cell proliferation and migration. nih.govresearchgate.net Fragment-led design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range. nih.gov For instance, one of the most active inhibitors showed IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study identified an indazole derivative as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov

Other Kinases: The indazole scaffold has been utilized to develop inhibitors for a wide array of other kinases, including Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 4 (PLK4), and Tyrosine Threonine Kinase (TTK), with many compounds exhibiting nanomolar potency. nih.gov

Succinate Dehydrogenase (SDH) Inhibition: The difluoromethyl group is a key feature in a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgnih.gov SDH, or Complex II, is a vital enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.gov Inhibition of SDH disrupts cellular respiration in pathogenic fungi. nih.gov While direct studies on this compound as an SDHI are not extensively detailed, the closely related 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamides are potent SDHIs, highlighting the importance of the difluoromethylated pyrazole (B372694)/indazole core in this activity. acs.org The introduction of an indazole group at the hydrophobic end of SDHI molecules has been shown to improve biological activity against various fungal pathogens. acs.org

Cholinesterase Inhibition: Currently, there is limited specific information available in the reviewed literature regarding the activity of this compound derivatives as cholinesterase inhibitors.

Receptor Ligand Binding Profiling (e.g., G-protein coupled receptors)

Indazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs), a large family of receptors that mediate cellular responses to a variety of external signals.

Glucagon Receptor Antagonists: A series of indazole-based compounds were designed as glucagon receptor antagonists for potential use in treating type 2 diabetes. One derivative was found to be orally active in an acute glucagon challenge model. nih.gov

GPR120 and GPR40 Agonists: An indazole-6-phenylcyclopropylcarboxylic acid series was identified as agonists for GPR120 and GPR40, with some compounds showing potent activity with EC50 values in the sub-micromolar range (0.36 µM and 0.74 µM). nih.gov

CCR4 Antagonists: A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). The C4-difluoromethyl analogue was specifically prepared as part of the structure-activity relationship studies for this target. acs.org

In Vitro Cellular Target Engagement Studies (excluding human trials)

In vitro studies are essential to confirm that a compound interacts with its intended target within a cellular environment and to observe its broader effects on cell behavior.

Binding Assays and Target Specificity

Binding assays confirm the physical interaction between a compound and its target protein.

Kinase Binding: The inhibitory activity of indazole derivatives against various kinases is typically determined through enzymatic assays, which measure the compound's ability to block the kinase's phosphorylation activity. For example, a 3-(pyrazin-2-yl)-1H-indazole derivative showed high potency against Pim kinases in biochemical assays. nih.gov

Target Specificity: Kinase selectivity profiling is often performed to assess the specificity of an inhibitor. One indazole derivative, for instance, exhibited good selectivity for FGFR1 over other kinases. nih.gov This is crucial for minimizing off-target effects.

Cell-Based Phenotypic Screening (excluding clinical outcomes)

Phenotypic screening involves testing compounds for their effects on cellular behavior without a preconceived target. researchgate.net This approach can identify compounds with desired cellular outcomes, such as inhibiting cancer cell growth or killing pathogens.

Anticancer Activity: Numerous indazole derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.com For example, one study synthesized a series of 1H-indazole-3-amine derivatives and tested them against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines using an MTT assay. mdpi.com Compound 2f from a separate study showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.orgrsc.org This compound was found to inhibit cell proliferation, colony formation, migration, and invasion in breast cancer cells. nih.govrsc.org

Antifungal Screening: Indazole derivatives have also been screened for antifungal activity. One study described a series of indazole-linked triazoles with significant in vitro activity against various Candida and Aspergillus species. nih.gov

Table 1: Selected In Vitro Cellular Activities of Indazole Derivatives

| Compound Class | Target/Assay | Cell Line | Activity (IC50/EC50) |

|---|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazole derivative | Pan-Pim Kinase Inhibition | KMS-12 BM (Multiple Myeloma) | 1400 nM |

| 1H-Indazole-based derivative (Compound 106) | FGFR Inhibition | - (Enzymatic Assay) | FGFR1: 2.0 µM, FGFR2: 0.8 µM, FGFR3: 4.5 µM |

| Indazole-3-amine derivative (Compound 6o) | Antiproliferative | K562 (Leukemia) | 5.15 µM |

| Indazole derivative (Compound 2f) | Antiproliferative | 4T1 (Breast Cancer) | 0.23–1.15 µM range |

| Indazole-6-phenylcyclopropylcarboxylic acid | GPR120 Agonist | - (Receptor Assay) | 0.36 µM |

Role of Difluoromethyl Group in Modulating Molecular Interactions

The incorporation of a difluoromethyl (-CHF2) group is a strategic choice in medicinal chemistry to fine-tune a molecule's properties and its interactions with biological targets. nih.gov

Bioisosterism and Hydrogen Bonding: The -CHF2 group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. acs.orgnih.govresearchgate.neth1.co Its ability to act as a weak hydrogen bond donor is a key feature. nih.govacs.orgnih.gov The two highly electronegative fluorine atoms render the hydrogen atom on the difluoromethyl group sufficiently acidic to form hydrogen bonds with acceptor groups on a biological target, potentially enhancing binding affinity and specificity. nih.gov This hydrogen bonding capability is comparable to that of anilines and thiophenols. acs.orgnih.govresearchgate.neth1.co

Modulation of Lipophilicity: The difluoromethyl group generally increases the lipophilicity of a molecule compared to a methyl (-CH3) group, which can improve membrane permeability and bioavailability. mdpi.com However, this effect is context-dependent, and the change in the logarithm of the partition coefficient (ΔlogP) can range from slightly negative to moderately positive (-0.1 to +0.4). acs.orgnih.govresearchgate.neth1.co This nuanced modulation allows for the fine-tuning of a drug candidate's pharmacokinetic profile.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated groups like -CHF2 more resistant to metabolic degradation by enzymes such as cytochrome P450s. mdpi.comtandfonline.com Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic hotspots, thereby increasing the half-life of a drug.

Conformational Effects: The steric and electronic properties of the difluoromethyl group can influence the preferred conformation of a molecule. This can lock the molecule into a bioactive conformation that fits more precisely into the binding site of a target protein, leading to improved potency. nih.gov

Influence on Binding Affinity and Selectivity

The substitution pattern on the indazole ring is critical for determining a compound's binding affinity and selectivity for its biological target. Structure-activity relationship (SAR) studies of various indazole series have revealed that the 7-position is sensitive to the size of the substituent, with a preference for smaller groups acs.org. The difluoromethyl (-CF2H) group, while larger than a hydrogen or fluorine atom, is relatively compact and brings a unique combination of properties that can be leveraged to enhance molecular recognition.

The high electronegativity of the two fluorine atoms makes the difluoromethyl group a potent electron-withdrawing substituent mdpi.com. This electronic pull can influence the pKa of the indazole ring nitrogens, potentially altering ionization states and key hydrogen bonding interactions within a protein's active site. Furthermore, the -CF2H group significantly increases the lipophilicity of the molecule compared to a non-fluorinated analog nih.gov. This enhancement can lead to more favorable hydrophobic interactions with nonpolar residues in a binding pocket, thereby increasing binding affinity benthamscience.com.

The introduction of a difluoromethyl group can also be a decisive factor in achieving selectivity. The unique stereoelectronic profile of the C-F bond allows for specific multipolar interactions, such as C-F···C=O contacts with the protein backbone, that are not possible with simple alkyl or hydrogen substituents nih.gov. These distinct interactions can help orient the molecule precisely within the target's binding site, leading to enhanced affinity for the intended target over off-targets. In some contexts, difluoromethyl-containing moieties have been shown to confer unprecedented levels of selectivity for specific enzyme isotypes nih.govresearchgate.net.

| Substituent (R-) | Van der Waals Radius (Å) | Lipophilicity (π value) | Electronic Effect | Potential Influence on Binding |

|---|---|---|---|---|

| -H | 1.20 | 0.00 | Neutral | Baseline hydrophobic and electronic interaction. |

| -CH₃ | 2.00 | 0.56 | Weakly Electron-Donating | Increases lipophilicity; potential for steric hindrance. |

| -OH | 1.52 | -0.67 | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Acts as H-bond donor/acceptor; metabolically labile. |

| -CF₂H | ~1.90 | ~0.30 | Strongly Electron-Withdrawing | Increases lipophilicity, metabolically stable, can act as a weak H-bond donor, allows for unique multipolar interactions. mdpi.comnih.govnih.gov |

Conformational Effects on Protein-Ligand Recognition

Protein-ligand recognition is a dynamic process governed by the three-dimensional structures and conformational flexibility of both the ligand and its protein target nih.govelifesciences.org. The introduction of a 7-difluoromethyl group can impose significant conformational constraints on the indazole derivative, influencing how it is recognized by a binding site. The relative rigidity of a ligand is crucial, as it reduces the entropic penalty paid upon binding acs.org.

The stereoelectronic properties of the -CF2H group play a critical role in defining the ligand's preferred conformation. The two electronegative fluorine atoms can engage in intramolecular interactions, influencing the orientation of adjacent substituents. More importantly, upon binding, the difluoromethyl group can participate in direct, favorable interactions with the protein. The C-H bond in the -CF2H group is sufficiently polarized to act as a hydrogen bond donor, allowing it to interact with backbone carbonyls or other hydrogen bond acceptors in the protein active site nih.gov. This interaction can help to anchor the ligand in a specific, bioactive conformation, enhancing binding affinity nih.gov.

Bioisosteric Replacements and Pharmacophore Design

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic character, is a fundamental tactic in drug design to optimize physicochemical and pharmacokinetic properties nih.gov. The difluoromethyl group is a well-established non-classical bioisostere for several common functional groups, most notably the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups nih.govnih.gov.

The primary rationale for replacing a hydroxyl or thiol group with a difluoromethyl group is to enhance metabolic stability. Hydroxyl and thiol groups are often sites of phase I and phase II metabolism (e.g., oxidation or glucuronidation), leading to rapid clearance of the compound. The -CF2H group is resistant to such metabolic pathways, which can significantly improve a drug candidate's half-life and oral bioavailability nih.gov.

Crucially, this bioisosteric replacement can often maintain or even enhance biological activity. As discussed, the polarized C-H bond of the difluoromethyl group can mimic the hydrogen-bond donating capability of an O-H or N-H bond, thus preserving a key interaction with the protein target nih.gov. In the context of pharmacophore design, a model is built from the key chemical features required for biological activity. Depending on the specific protein environment, the 7-difluoromethyl group could be mapped as a hydrogen bond donor, a hydrophobic feature, or a combination of both nih.gov. This versatility allows medicinal chemists to replace a metabolically weak spot with a stable mimetic, preserving the essential pharmacophoric elements required for potent and selective protein binding.

| Functional Group | Key Property | Bioisostere | Comparative Property of Bioisostere | Advantage of Replacement |

|---|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor | Difluoromethyl (-CF₂H) | Weak Hydrogen Bond Donor nih.gov | Increased metabolic stability, enhanced lipophilicity. nih.gov |

| Thiol (-SH) | Hydrogen Bond Donor, Prone to Oxidation | Difluoromethyl (-CF₂H) | Weak Hydrogen Bond Donor, Not Readily Oxidized nih.gov | Greatly increased metabolic stability against oxidation. |

| Amine (-NH₂) | Hydrogen Bond Donor, Basic | Difluoromethyl (-CF₂H) | Weak Hydrogen Bond Donor, Not Basic nih.gov | Removes basicity which can be undesirable for pharmacokinetics, increases metabolic stability. |

Structure Activity Relationship Sar Studies on 7 Difluoromethyl 1h Indazole Derivatives

Positional Scanning of Substituents on the Indazole Ring System

The exploration of substituent effects by positional scanning is a fundamental strategy in optimizing lead compounds. researchgate.net For the 7-(difluoromethyl)-1H-indazole core, the placement of various functional groups at different positions on the indazole ring can significantly influence biological activity. While specific studies focusing exclusively on the this compound scaffold are limited, general principles from related indazole derivatives can provide valuable insights.

In broader studies of indazole-containing compounds, it has been observed that small, appropriately placed substituents on the benzene (B151609) ring portion of the indazole can lead to enhanced potency and selectivity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, small groups were found to be tolerated at the C5 and C6 positions, with C6 analogues being preferred. acs.org Conversely, larger substituents can introduce steric hindrance, negatively impacting binding to the target protein. The introduction of electron-withdrawing or electron-donating groups can also alter the electronic properties of the indazole ring system, which may affect its interaction with biological targets.

A hypothetical positional scan on the this compound ring could involve the introduction of various substituents at positions 3, 4, 5, and 6. The table below illustrates potential modifications and the rationale behind them.

| Position | Substituent | Rationale for Investigation |

| 3 | Small heterocycles, amides | To explore interactions with specific receptor pockets and introduce hydrogen bond donors/acceptors. |

| 4 | Methoxy, hydroxyl, small alkyls | To probe for hydrophobic pockets and potential hydrogen bonding interactions. |

| 5 | Halogens (F, Cl, Br), cyano | To modulate electronic properties and explore halogen bonding interactions. |

| 6 | Methyl, ethyl, amino | To investigate the impact of small alkyl and polar groups on activity and selectivity. |

Systematic exploration of these positions would be crucial to developing a comprehensive SAR for this class of compounds.

Systematic Modification of the Difluoromethyl Group

The difluoromethyl group at the 7-position is a key feature of the scaffold, likely influencing both the compound's physical properties and its binding mode. Systematic modification of this group is a logical step in SAR studies to ascertain its role and explore potential improvements in activity or properties.

Bioisosteric replacement is a common strategy in this context. The difluoromethyl group could be replaced with other small, fluorine-containing moieties or groups with similar steric and electronic profiles.

| Original Group (at C7) | Potential Replacement | Rationale for Modification |

| -CHF2 | -CH3 | To assess the importance of the fluorine atoms and the group's acidity. |

| -CHF2 | -CF3 | To increase lipophilicity and oxidative stability, though with increased steric bulk. mdpi.com |

| -CHF2 | -OH | To evaluate the role of the CHF2 group as a hydrogen bond donor mimic. |

| -CHF2 | -NH2 | To introduce a basic center and a different hydrogen bonding profile. |

| -CHF2 | -CH2F | To subtly alter the electronic properties and hydrogen bonding capability. |

Studies on other fluorinated compounds have shown that such modifications can have a profound impact on biological activity. For example, replacing a difluoromethyl group with a trifluoromethyl group can enhance metabolic stability but may also lead to a decrease in binding affinity due to steric clashes. nih.gov

Rational Design of Derivatives Based on Molecular Modeling

Molecular modeling techniques are invaluable for the rational design of novel derivatives. By understanding the binding mode of a parent compound within a biological target, modifications can be designed to enhance favorable interactions and reduce unfavorable ones. For this compound derivatives, if a specific protein target is identified, molecular docking studies could predict the binding orientation and identify key interactions.

For instance, docking studies could reveal whether the difluoromethyl group is situated in a hydrophobic pocket or if it participates in hydrogen bonding with amino acid residues of the target protein. The indazole nitrogen atoms could also act as hydrogen bond acceptors or donors. This information would guide the rational design of new analogues. For example, if the model shows an unoccupied pocket near a substituent, larger groups could be introduced at that position to achieve additional favorable interactions.

In related work on other indazole derivatives, molecular docking has been successfully used to explain observed SAR and to guide the synthesis of more potent compounds. researchgate.netnih.gov For example, docking of N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide revealed that the carbonyl oxygen forms two hydrogen bonds with key amino acid residues. researchgate.net A similar approach could be applied to derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates 3D contour maps that visualize the regions where steric and electrostatic properties of a molecule are correlated with its activity.

For a series of this compound derivatives with known biological activities, a CoMFA study could provide a visual representation of the SAR. For example, the resulting contour maps might show:

Green contours: indicating regions where bulky groups enhance activity.

Yellow contours: indicating regions where bulky groups decrease activity.

Blue contours: indicating regions where positive charges are favorable for activity.

Red contours: indicating regions where negative charges are favorable for activity.

Such models have been successfully applied to other classes of compounds containing a difluoromethylpyrazole moiety, demonstrating their utility in understanding SAR and guiding further optimization. semanticscholar.orgmdpi.com A Topomer CoMFA model was developed for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which provided insights into their antifungal activity. This highlights the potential of such an approach for the this compound scaffold, should a sufficient number of analogues with measured biological activity become available.

Future Directions and Advanced Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of difluoromethylated indazoles is evolving beyond traditional methods, with a strong emphasis on sustainability, efficiency, and regioselectivity. Modern strategies aim to minimize waste, avoid harsh reagents, and provide direct routes to the desired products.

Recent advancements include the development of electrochemical methods for the C3-H difluoromethylation of 2H-indazoles. researcher.liferesearchgate.netresearchgate.net These techniques utilize inexpensive carbon and nickel foam electrodes, eliminating the need for external oxidants and transition metal salts, which represents a greener and more sustainable approach. researchgate.net Another innovative, metal-free strategy involves visible-light-promoted radical cyclization, which efficiently yields difluoromethyl-substituted polycyclic imidazoles and related heterocycles. beilstein-journals.org This method is noted for its eco-friendly nature and operational simplicity. beilstein-journals.org

The use of cost-effective reagents is another key aspect of sustainable synthesis. Sodium chlorodifluoroacetate (SCDA) has been identified as an inexpensive and readily available difluoromethylating agent. acs.org It smoothly generates difluorocarbene upon heating with a simple base like potassium carbonate, which can then be trapped by various nucleophiles, including indazoles, in high yields. acs.org Furthermore, [3+2] cycloaddition reactions using novel building blocks like difluoroacetohydrazonoyl bromides provide an efficient pathway to difluoromethyl-substituted pyrazoles and, by extension, indazoles. researchgate.net

These novel methodologies offer significant advantages over classical syntheses, which often require multiple steps and harsh conditions. The focus on direct C-H functionalization and the use of sustainable energy sources like electricity and light are paving the way for more environmentally benign and economically viable production of 7-(difluoromethyl)-1H-indazole and its derivatives.

| Methodology | Key Features | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Electrochemical C-H Difluoromethylation | Regioselective C3-H functionalization of 2H-indazoles. | Carbon/Nickel foam electrodes, room temperature. | Oxidant-free, transition-metal-free, sustainable. | researchgate.netresearchgate.net |

| Visible-Light-Promoted Radical Cyclization | Synthesis of difluoromethyl-substituted polycyclic imidazoles. | Visible light, photocatalyst-free in some cases. | Eco-friendly, efficient, mild conditions. | beilstein-journals.org |

| Decarboxylative Difluoromethylation | Use of an inexpensive difluorocarbene precursor. | Sodium chlorodifluoroacetate (SCDA), K₂CO₃, 95 °C. | Cost-effective, simple protocol, high yield. | acs.org |

| [3+2] Cycloaddition | Construction of the pyrazole (B372694) ring with a CF₂H group. | Difluoroacetohydrazonoyl bromides and dipolarophiles. | High efficiency, regioselective, novel building block. | researchgate.net |

Advanced Spectroscopic Techniques for Dynamic Studies

The structural elucidation of difluoromethylated indazoles relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While standard ¹H and ¹³C NMR are routine, advanced techniques are crucial for unambiguously determining isomeric structures and probing their dynamic behavior.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool. It has been used to study the anisochrony (non-equivalence) of the fluorine atoms in the CHF₂ group when attached to a chiral indazole scaffold. nih.gov In such cases, the two fluorine atoms can become diastereotopic and exhibit distinct signals and different coupling constants (²JHF), providing detailed information about the molecule's stereochemistry and conformational preferences. nih.gov The experimental chemical shifts can be correlated with those calculated using computational methods like Gauge-Independent Atomic Orbital (GIAO) to validate the findings. nih.gov

Two-dimensional NMR techniques are also critical, especially for differentiating between N1 and N2 isomers, which are often formed as a mixture during synthesis. researchgate.netnuph.edu.ua Experiments such as Selective Nuclear Overhauser Effect Spectroscopy (SELNOESY) and Heteronuclear Multiple Bond Correlation (HMBC) allow for the definitive assignment of the difluoromethyl group's position by observing through-space and through-bond correlations between the CHF₂ group and protons on the indazole ring. researchgate.netnuph.edu.ua While these methods are well-established for static structural confirmation, a key future direction is their application to dynamic NMR (DNMR) studies. Such studies could elucidate conformational exchange rates, rotational barriers of the CHF₂ group, and transient intermolecular interactions with biological targets, providing a deeper understanding of the molecule's behavior in solution.

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Analysis of CHF₂ group in chiral environments. | Observation of diastereotopic fluorine signals (anisochrony), J-coupling constants. | nih.gov |

| SELNOESY | Differentiation of N1 and N2 isomers. | Through-space correlations between protons and the CHF₂ group. | researchgate.netnuph.edu.ua |

| ¹H-¹³C HMBC | Confirmation of isomeric structures. | Through-bond correlations over 2-3 bonds, confirming connectivity. | researchgate.netnuph.edu.ua |

| GIAO/DFT Calculations | Validation of experimental NMR data. | Prediction of ¹⁹F chemical shifts for different conformations. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs based on the this compound scaffold. nih.gov These computational tools can significantly reduce the time and cost associated with traditional drug development by rapidly analyzing vast chemical spaces and predicting molecular properties. nih.govmdpi.com

Currently, computational methods like Density Functional Theory (DFT) and molecular docking are routinely used to guide the design of indazole derivatives. nih.gov DFT studies, for instance, can calculate HOMO-LUMO energy gaps to predict the reactivity and stability of different derivatives, while docking simulations can predict the binding modes and affinities of these molecules to protein targets. nih.govnih.gov

The next frontier involves leveraging advanced AI and ML algorithms. rsc.org These models can be trained on large datasets of known molecules and their biological activities to develop quantitative structure-activity relationship (QSAR) models with high predictive power. nih.gov Such models can screen virtual libraries of novel indazole derivatives to identify candidates with the highest probability of success. Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties, such as high binding affinity for a target, low toxicity, and desirable pharmacokinetic profiles. mdpi.comrsc.org This data-driven approach allows for a more focused and efficient exploration of chemical possibilities, moving beyond intuitive, human-driven design. mdpi.com

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

While indazole derivatives are known to target a range of proteins, including various kinases and enzymes implicated in cancer and inflammation, a significant future direction is the identification of novel biological targets and a deeper mechanistic understanding of their interactions. dntb.gov.uamdpi.com The this compound scaffold has been incorporated into inhibitors of targets such as PI3Kδ and Adaptor-Associated Kinase 1 (AAK1). nih.govtandfonline.com

Future research will likely expand this scope to other disease areas. For example, the unique properties of the difluoromethyl group may be leveraged to design inhibitors for challenging targets in neurodegenerative diseases or metabolic disorders. The exploration of new targets is often coupled with a more profound investigation into the mechanism of action. This involves moving beyond simple IC₅₀ measurements to detailed kinetic analyses, structural biology (X-ray crystallography or Cryo-EM) to visualize binding modes, and cellular assays to understand how these compounds modulate signaling pathways.

For instance, mechanistic studies on difluoromethylated inhibitors have revealed their potential for mechanism-based or irreversible inhibition, which can offer advantages in terms of potency and duration of action. acs.org Understanding these precise molecular interactions is crucial for rationally designing next-generation inhibitors with improved selectivity and reduced off-target effects, ultimately leading to safer and more effective medicines.

Design of Multi-Targeting Difluoromethylated Indazole Scaffolds

Complex multifactorial diseases like cancer, neurodegenerative disorders, and diabetes often involve the dysregulation of multiple biological pathways. nih.govfrontiersin.org This has led to an emerging paradigm in drug discovery: the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate two or more targets. nih.govacs.org The this compound core is an attractive scaffold for the development of such agents.

The design of MTDLs involves creating hybrid molecules that combine pharmacophores for different targets into a single chemical entity. mdpi.commdpi.com For example, an indazole-based kinase inhibitor could be linked to a fragment that targets a different protein in a complementary pathway. This approach has been explored for related scaffolds like indoles, which have been used to create dual inhibitors targeting cholinesterases and the 5-HT6 receptor for Alzheimer's disease. mdpi.comresearchgate.net

Applying this strategy to the this compound scaffold could yield novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. For instance, a multi-target agent could be designed to inhibit both a key cancer-driving kinase and a protein involved in angiogenesis or immune evasion. The computational tools described in section 8.3 will be instrumental in the rational design of these complex molecules, helping to optimize the geometry and linking strategy required to achieve balanced activity at multiple targets. frontiersin.org This represents a sophisticated and promising frontier for harnessing the full therapeutic potential of the difluoromethylated indazole framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.